3,5-Dimethyl-1-benzofuran-2-carbaldehyde

Beschreibung

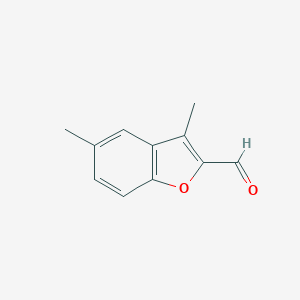

3,5-Dimethyl-1-benzofuran-2-carbaldehyde is a benzofuran derivative characterized by a fused benzene and furan ring system. The compound features methyl substituents at the 3- and 5-positions of the benzofuran core and an aldehyde functional group at the 2-position. Benzofuran derivatives are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science due to their structural rigidity and electronic properties. The aldehyde group in this compound makes it a versatile intermediate for condensation reactions, enabling the synthesis of heterocyclic systems or functionalized derivatives .

Eigenschaften

IUPAC Name |

3,5-dimethyl-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-3-4-10-9(5-7)8(2)11(6-12)13-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIPIMZOCMOZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390238 | |

| Record name | 3,5-dimethyl-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16817-34-8 | |

| Record name | 3,5-dimethyl-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde typically involves the formation of the benzofuran ring followed by the introduction of the aldehyde group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethyl-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The benzofuran ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the oxygen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3).

Major Products Formed

Oxidation: 3,5-Dimethyl-1-benzofuran-2-carboxylic acid.

Reduction: 3,5-Dimethyl-1-benzofuran-2-methanol.

Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Overview

3,5-Dimethyl-1-benzofuran-2-carbaldehyde is a compound belonging to the benzofuran family, characterized by its unique structure that includes two methyl groups at positions 3 and 5, and an aldehyde group at position 2. Its molecular formula is with a molecular weight of 174.20 g/mol. This compound has garnered attention in various fields, including chemistry, biology, and industry, due to its diverse applications.

Synthetic Chemistry

This compound serves as an important building block in organic synthesis. It is utilized in the preparation of more complex organic molecules and heterocyclic compounds. The compound's structure allows for various functional group transformations, making it a versatile intermediate in synthetic pathways.

Synthetic Routes:

- The synthesis typically involves cyclization reactions using precursors such as 3,5-dimethylphenol and formylation reagents under controlled conditions. Acidic or basic catalysts may facilitate these processes.

Research has highlighted the biological activities of benzofuran derivatives, including potential antimicrobial and anticancer properties. Studies have shown that this compound exhibits significant biological activity due to its unique chemical structure.

Key Findings:

- Antitumor Activity: A study demonstrated that this compound can inhibit the proliferation of various cancer cell lines, showcasing its potential as an anticancer agent .

- Antimicrobial Efficacy: Investigations into its antimicrobial properties revealed effective activity against resistant strains of bacteria such as M. tuberculosis, with minimum inhibitory concentration (MIC) values as low as 2 μg/mL.

Fragrance and Flavor Industry

The compound is widely used in the fragrance and flavor industry due to its pleasant sweet and woody aroma. It contributes significantly to the formulation of perfumes and flavoring agents, enhancing the sensory experience of products .

Pharmaceutical Development

Ongoing research aims to explore the potential of this compound as a therapeutic agent. Its structural characteristics may lead to the development of new drugs targeting various diseases, particularly those related to cancer and microbial infections .

Case Study on Anticancer Properties

A recent investigation assessed the antiproliferative effects of benzofuran derivatives on human cancer cell lines. The results indicated that derivatives with methyl substitutions exhibited significantly higher potency compared to their unsubstituted counterparts .

Antimicrobial Efficacy Assessment

Another study focused on synthesizing new benzofuran derivatives against M. tuberculosis. The findings highlighted that compounds derived from this compound had promising antibacterial activity, suggesting their potential use in developing treatments for resistant strains.

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde is largely dependent on its chemical structure. The aldehyde group can interact with various biological targets, leading to the formation of Schiff bases with amines. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Benzaldehyde Derivatives

Compounds such as 2,4,6-Trimethyl benzaldehyde and 4-Cyano benzaldehyde (used in the synthesis of thiazolo-pyrimidine derivatives in ) highlight the influence of substituents on physical and chemical properties:

Key Observations:

- Steric and Electronic Effects: The 2,4,6-trimethyl substituents in 2,4,6-Trimethyl benzaldehyde enhance steric bulk and electron-donating effects, leading to a higher melting point (243–246°C) compared to 4-Cyano benzaldehyde (213–215°C), where the electron-withdrawing cyano group reduces intermolecular interactions .

- Reactivity: The aldehyde group in this compound is expected to exhibit reactivity similar to these benzaldehyde derivatives, participating in condensations to form Schiff bases or heterocycles. However, the benzofuran core may introduce additional conjugation and polarity, influencing solubility and reaction kinetics.

Heterocyclic Analogues

The synthesis of (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitriles (e.g., 11a , 11b ) in demonstrates the utility of substituted aldehydes in constructing complex heterocycles. For example:

- Compound 11a (2,4,6-trimethyl benzylidene derivative) exhibits a melting point of 243–246°C and a molecular ion peak at m/z 386, consistent with its molecular formula (C₂₀H₁₀N₄O₃S) .

- Compound 11b (4-cyanobenzylidene derivative) shows a lower melting point (213–215°C) and a molecular ion at m/z 403 (C₂₂H₁₇N₃O₃S), reflecting the impact of substituent polarity on stability .

Comparison with this compound:

- The methyl groups at the 3- and 5-positions could improve lipophilicity, making the compound more suitable for applications in hydrophobic environments (e.g., drug delivery or polymer additives).

Pharmacological Potential

The benzofuran core in this compound may similarly interact with biological targets, warranting further pharmacological evaluation.

Biologische Aktivität

Overview

3,5-Dimethyl-1-benzofuran-2-carbaldehyde is an organic compound with the molecular formula CHO. It features a benzofuran ring with two methyl groups at positions 3 and 5, and an aldehyde group at position 2. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities including antimicrobial and anticancer properties.

The unique structure of this compound influences its biological activity. The aldehyde group can form Schiff bases with amines, which may modulate enzyme and receptor activities in biological systems. This mechanism is significant for its interactions with various biological targets, potentially leading to therapeutic effects against diseases such as cancer and infections .

Antimicrobial Properties

Research indicates that benzofuran derivatives exhibit significant antimicrobial activities. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (H37Rv) and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds often range from 0.78 μg/mL to 6.25 μg/mL, showcasing their efficacy compared to standard antibiotics .

Anticancer Effects

The anticancer potential of this compound has been explored through various assays. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as PI3K/AKT/mTOR. For example, related benzofuran derivatives have shown IC values ranging from 8.86 μM to 17.02 μM against different cancer cell lines, indicating promising anticancer activity .

Case Studies

- Antimycobacterial Activity : A study synthesized several benzofuran derivatives and evaluated their activity against M. tuberculosis. Among them, specific derivatives exhibited MIC values as low as 2 μg/mL, highlighting the potential of benzofuran structures in developing new antitubercular agents .

- Anticancer Activity : Research on benzofuran-thiazolylhydrazone derivatives revealed significant MAO-A inhibitory activity with IC values around 0.073 μM. This suggests that structural modifications can enhance the biological activity of benzofuran derivatives in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Aldehyde at position 2; two methyl groups | Antimicrobial, anticancer |

| 2-Benzofurancarboxaldehyde | Lacks methyl groups | Moderate antimicrobial activity |

| 3,5-Dimethylbenzaldehyde | No benzofuran ring | Limited biological activity |

The comparison illustrates that while similar compounds exist, the specific arrangement of functional groups in this compound contributes to its enhanced biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.